3-(4-(Cyclopropylmethyl)-1-isopropylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Beschreibung
This compound features a [1,2,4]triazolo[4,3-a]pyridine core fused with a substituted piperazine moiety and a carboxylic acid group. The triazolo-pyridine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in modulating central nervous system (CNS) targets and antimicrobial activity . The piperazine substitution at position 3 includes a cyclopropylmethyl and an isopropyl group, which may enhance metabolic stability and receptor binding selectivity compared to simpler alkyl or aryl substituents . The carboxylic acid at position 6 likely improves aqueous solubility, addressing a common limitation of lipophilic heterocyclic compounds in drug development .
Eigenschaften
IUPAC Name |
3-[4-(cyclopropylmethyl)-1-propan-2-ylpiperazin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-12(2)22-8-7-21(9-13-3-4-13)11-15(22)17-20-19-16-6-5-14(18(24)25)10-23(16)17/h5-6,10,12-13,15H,3-4,7-9,11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKPDMMUTNHGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1C2=NN=C3N2C=C(C=C3)C(=O)O)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide ()
- Core Differences : Replaces the triazolo-pyridine ring with triazolo-pyridazine, altering electronic properties and binding affinity due to pyridazine’s electron-deficient nature.
- Substituent Profile: Retains the isopropyl group but substitutes cyclopropylmethyl with a phenylbutan-2-yl carboxamide.
- Functional Implications : The carboxamide may enhance CNS penetration but could increase metabolic susceptibility compared to the carboxylic acid’s ionized form .
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives ()
- Core Differences : Features a pyrazolo-triazolo-pyrimidine scaffold, which undergoes isomerization under specific conditions. This instability contrasts with the target compound’s triazolo-pyridine core, which is less prone to structural rearrangement .
Piperazine-Containing Impurities and Derivatives
Impurity B: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one ()
- Core Similarity : Shares the triazolo[4,3-a]pyridine system but substitutes the carboxylic acid with a ketone, reducing solubility.
- Piperazine Substitution: Uses a phenyl group instead of cyclopropylmethyl/isopropyl.
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
- Core Differences : Pyridazine vs. pyridine, with a chlorine substituent enhancing electrophilicity and possibly off-target reactivity.
- Piperazine Substitution: The chlorophenoxypropyl group introduces halogenated aromaticity, which correlates with antibacterial activity but may elevate hepatotoxicity risks .
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s piperazine and carboxylic acid groups are synthetically accessible via methods described for analogous triazolo-pyridines (e.g., condensation and cyclization reactions) .
- Pharmacokinetic Advantages : The cyclopropylmethyl group may reduce first-pass metabolism compared to phenyl or chlorophenyl analogs, as seen in and .
- Safety Profile : The absence of halogens (e.g., chlorine in ) and metabolically labile groups (e.g., phenyl in ) suggests a lower risk of toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
